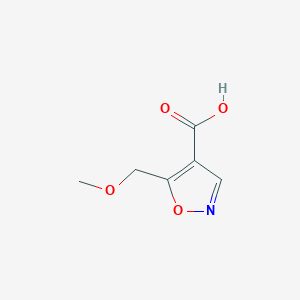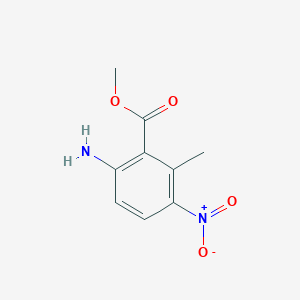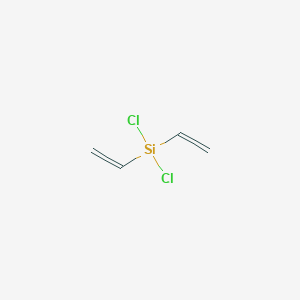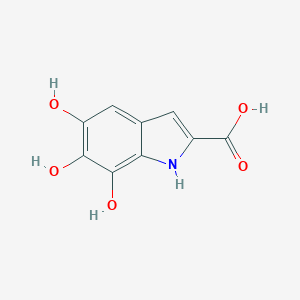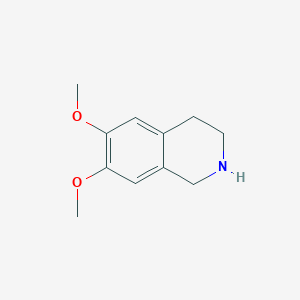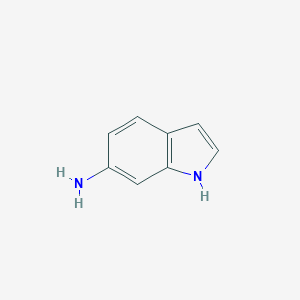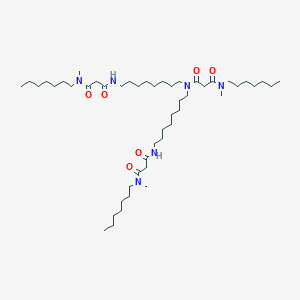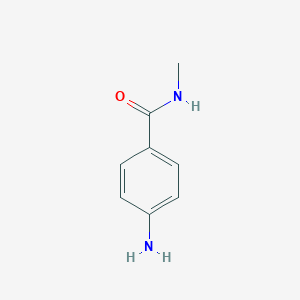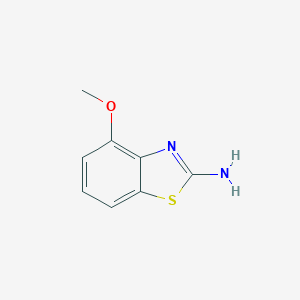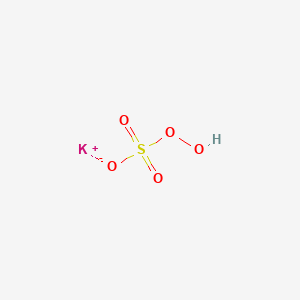
Monopotassium peroxymonosulfate
Übersicht
Beschreibung
Monopotassium peroxymonosulfate, also known as the potassium salt of peroxymonosulfuric acid, is widely used as an oxidizing agent . It is usually available as the triple salt 2KHSO5·KHSO4·K2SO4, known as Oxone .
Synthesis Analysis
Peroxymonosulfate can be activated using a highly efficient and stable ZnFe2O4 catalyst for tetracycline degradation . A ZnFe2O4 catalyst was prepared by doping zinc into iron-based materials, which increased the redox cycle, while PMS was active and facilitated the production of free radicals .Molecular Structure Analysis
The molecular formula of Monopotassium peroxymonosulfate is HKO5S . The molecular weight is 152.17 g/mol . The InChIKey is OKBMCNHOEMXPTM-UHFFFAOYSA-M .Chemical Reactions Analysis
Peroxymonosulfate undergoes a chain reaction in water, continuously generating new ecological oxygen and oxidation of free hydroxyl groups . This can change the permeability of cell membranes and rupture them, achieving the purpose of killing bacteria, fungi, protozoa, and viruses .Physical And Chemical Properties Analysis
Monopotassium peroxymonosulfate has a molecular weight of 152.17 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 151.91817579 g/mol .Wissenschaftliche Forschungsanwendungen
Decontamination Technologies :
- Monopotassium peroxymonosulfate, also known as peroxymonosulfate, can be activated by energy or a catalyzer to form sulfate radicals for rapid and effective degradation of contaminants in homogeneous systems. This application has been a major focus since 2005 due to the stability, cost-effectiveness, and easy recovery of solid catalysts in sulfate radical-based heterogeneous catalysis oxidation (Zhang, Teng, Fan, & Zhang, 2015).
Advanced Oxidation Processes in Water Treatment :
- Monopotassium peroxymonosulfate is being explored as a viable alternative to hydrogen peroxide-based processes in advanced oxidation processes (AOPs) for water treatment. It offers different in-situ generated oxidants like sulfate radical and singlet oxygen, along with non-radical oxidation pathways. This approach shows potential for degradation of a wide range of organic pollutants (Lee, von Gunten, & Kim, 2020).
Wastewater Treatment and Pollutant Degradation :
- The reactivity of monopotassium peroxymonosulfate is highly dependent on the related activation techniques and the composition of the treated water matrix. It shows effectiveness in treating impurities including halogenated olefins, BTEXs, perfluorinated chemicals, phenols, pharmaceuticals, inorganics, and pesticides. Different activation methods influence both transformation efficiency and product formation (Wacławek et al., 2017).
Degradation Mechanisms :
- A study proposed a new reaction mechanism in the activation of peroxymonosulfate, indicating that singlet oxygen, rather than hydroxyl or sulfate radicals, was the dominant reactive oxygen species for efficient degradation of certain pollutants, offering promising applications in real wastewater treatment (Tian et al., 2017).
Resource Utilization and Recyclable Materials :
- Research on utilizing dewatered piggery sludge to prepare recyclable magnetic biochar, which is then used to activate peroxymonosulfate for degrading pollutants like antibiotic tetracycline, showed promising results. This method presents an economical, efficient, and environmentally friendly approach (Luo et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;hydroxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBMCNHOEMXPTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034840 | |
| Record name | Potassium peroxymonosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monopotassium peroxymonosulfate | |
CAS RN |
10058-23-8 | |
| Record name | Potassium peroxymonosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxymonosulfuric acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium peroxymonosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogenperoxomonosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPOTASSIUM PEROXYMONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040ZB27861 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
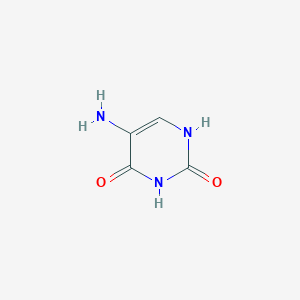

![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
